1-[3-[[4-(3,4-Difluoroanilino)quinazolin-2-yl]sulfanylmethyl]-4-methoxyphenyl]ethanone
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Overview
Description
Quinazolinones are a class of organic compounds that include a benzene ring fused with a 2-pyrimidinone ring . They are a crucial scaffold of natural and synthetic compounds with various therapeutic and biological activities . Quinazolinones have attracted the interest of medicinal chemists due to their broad spectrum of biological activities, including antimicrobial, antimalarial, anticonvulsant, anticancer, anti-inflammatory, and more .
Synthesis Analysis
Quinazolinones are typically synthesized by the reaction of anthranilic acid with formamide at high temperatures . This is known as the Niementowski quinazolinone synthesis . Other methods of synthesis involve the use of 2-aminobenzonitrile with 3-phenyl cinnamoyl chloride .Molecular Structure Analysis
The molecular structure of quinazolinones includes a benzene ring fused with a 2-pyrimidinone ring . The specific structure of “1-[3-[[4-(3,4-Difluoroanilino)quinazolin-2-yl]sulfanylmethyl]-4-methoxyphenyl]ethanone” would include additional functional groups attached to this basic scaffold.Chemical Reactions Analysis
The chemical reactions involving quinazolinones can vary widely depending on the specific functional groups present in the molecule. Generally, quinazolinones can undergo reactions typical of other aromatic compounds, such as electrophilic aromatic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of quinazolinones can vary widely depending on the specific functional groups present in the molecule. Generally, quinazolinones are solid at room temperature and are soluble in common organic solvents .Scientific Research Applications
Antitubercular Activity
1-[3-[[4-(3,4-Difluoroanilino)quinazolin-2-yl]sulfanylmethyl]-4-methoxyphenyl]ethanone and its derivatives have shown significant potential in antitubercular activity. A study conducted by Maurya et al. (2013) synthesized various substituted benzo[h]quinazolines and benzo[g]indazoles, demonstrating notable in vitro activity against Mycobacterium tuberculosis H37Rv strain. These compounds, including similar quinazolinone derivatives, exhibited promising results, suggesting their application in tuberculosis treatment (Maurya et al., 2013).
Anticancer Properties
The compound and its related structures have also been investigated for their anticancer properties. Suzuki et al. (2020) discovered a derivative, PVHD303, with significant antiproliferative activity. This compound showed the ability to disturb microtubule formation and inhibit tumor growth in a human colon cancer xenograft model, indicating potential application in cancer therapeutics (Suzuki et al., 2020).
Antimicrobial Activity
Compounds related to 1-[3-[[4-(3,4-Difluoroanilino)quinazolin-2-yl]sulfanylmethyl]-4-methoxyphenyl]ethanone have exhibited antimicrobial activities. For instance, Saleh et al. (2004) synthesized new 3H-quinazolin-4-one derivatives, which were screened for antimicrobial properties. The findings suggest potential use in treating bacterial infections (Saleh et al., 2004).
Synthesis and Biological Properties
The synthesis and exploration of biological properties of various derivatives have been an active area of research. Studies like those by Gupta and Chaudhary (2015) involve the synthesis of heterocyclic systems, including quinazoline derivatives, and examine their chemical properties and potential biological applications (Gupta & Chaudhary, 2015).
Analgesic Activity
The quinazolinone framework has been used to develop compounds with analgesic properties. Osarodion (2023) synthesized derivatives and tested them for analgesic activity, finding significant results compared to control substances. This suggests the utility of these compounds in pain management (Osarodion, 2023).
Anticonvulsant Evaluation
El-Azab et al. (2011) conducted a study on novel quinazolinone derivatives for their anticonvulsant activity. They synthesized a series of compounds and evaluated their efficacy against seizures, suggesting potential use in treating epilepsy (El-Azab et al., 2011).
Future Directions
Quinazolinones continue to be a focus of research due to their wide range of biological activities. Future research may focus on developing new synthetic methods for quinazolinones, discovering new biological activities of these compounds, and optimizing their properties for use as pharmaceutical drugs .
properties
IUPAC Name |
1-[3-[[4-(3,4-difluoroanilino)quinazolin-2-yl]sulfanylmethyl]-4-methoxyphenyl]ethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19F2N3O2S/c1-14(30)15-7-10-22(31-2)16(11-15)13-32-24-28-21-6-4-3-5-18(21)23(29-24)27-17-8-9-19(25)20(26)12-17/h3-12H,13H2,1-2H3,(H,27,28,29) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZWXSRGFXUKKBO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)OC)CSC2=NC3=CC=CC=C3C(=N2)NC4=CC(=C(C=C4)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19F2N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[3-[[4-(3,4-Difluoroanilino)quinazolin-2-yl]sulfanylmethyl]-4-methoxyphenyl]ethanone |
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